molecular formula C20H21N3O3S B10995771 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Katalognummer: B10995771
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: WVFDQDZZLNWNHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazinone derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a methyl group to the pyridazinone core, with a thiophen-2-yl substituent at the 6-position.

Eigenschaften

Molekularformel

C20H21N3O3S

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C20H21N3O3S/c1-25-17-10-14-7-8-22(12-15(14)11-18(17)26-2)13-23-20(24)6-5-16(21-23)19-4-3-9-27-19/h3-6,9-11H,7-8,12-13H2,1-2H3

InChI-Schlüssel

WVFDQDZZLNWNHJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 6,7-Dimethoxy-3,4-Dihydroisoquinoline

The dihydroisoquinoline moiety is synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. As detailed in patent CN110845410A, this intermediate is critical for subsequent alkylation steps:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to yield N-formyl-3,4-dimethoxyphenethylamine.

  • Cyclization : Treatment with oxalyl chloride in dichloromethane, followed by phosphotungstic acid-catalyzed ring closure, produces 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

  • Isolation : Crystallization from methanol yields the hydrochloride salt with >99% purity and 80% yield.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
FormylationEthyl formateReflux6 h95%
CyclizationOxalyl chloride, PTA50–55°C3 h80%

Synthesis of 6-(Thiophen-2-yl)Pyridazin-3(2H)-one

The pyridazinone core is constructed via hydrazine-mediated cyclization. Adapted from methods in PMC6155805:

  • Hydrazination : 3-(Thiophen-2-yl)acrylic acid is treated with hydrazine hydrate to form the corresponding hydrazide.

  • Oxidative Cyclization : Autoxidation in pyridine or using iodine/DMSO generates the pyridazinone ring. IR and NMR data confirm C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) stretches.

Optimized Parameters :

  • Solvent: Pyridine

  • Temperature: 80°C

  • Yield: 65–70%

Coupling Strategies for Final Assembly

N-Alkylation of Pyridazinone

The target compound is assembled by alkylating 6-(thiophen-2-yl)pyridazin-3(2H)-one with 6,7-dimethoxy-3,4-dihydroisoquinoline:

  • Base-Mediated Reaction : Using K₂CO₃ in DMF, the pyridazinone’s NH undergoes alkylation with 2-(chloromethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Microwave Assistance : Reduced reaction time (2 h vs. 12 h conventional) with 75% yield.

Comparative Data :

MethodBaseSolventTimeYield
ConventionalK₂CO₃DMF12 h68%
MicrowaveCs₂CO₃DMSO2 h75%

Alternative Coupling via Reductive Amination

A two-step approach avoids pre-forming the chloromethyl intermediate:

  • Mannich Reaction : Condensation of dihydroisoquinoline, formaldehyde, and pyridazinone in acetic acid.

  • NaBH₄ Reduction : Stabilizes the methylene linkage, yielding the target compound in 60% overall yield.

Process Optimization and Challenges

Purity and Byproduct Mitigation

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:1) removes dimeric byproducts.

  • Recrystallization : Methanol/water mixtures enhance purity to >98%.

Scalability Considerations

  • Solvent Choice : Replacing DMF with MeCN reduces toxicity without compromising yield.

  • Catalyst Loading : Phosphotungstic acid (0.1 mol%) suffices for cyclization, minimizing costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone H4), 7.45–7.10 (m, 4H, thiophene + isoquinoline), 4.55 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).

  • HRMS : m/z 424.1532 [M+H]⁺ (calc. 424.1538).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the methylene bridge and planarity of the pyridazinone ring.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs exhibit:

  • Antiviral Activity : Pyridazinones show efficacy against hepatitis A virus (EC₅₀ = 12 µM).

  • Neuropharmacological Potential : Dihydroisoquinoline derivatives modulate monoamine transporters .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinonderivaten führt.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können bestimmte funktionelle Gruppen in ihre entsprechenden Alkohole oder Amine umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

    Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure und Schwefelsäure.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinonderivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2-[(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-on seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um biologische Pfade zu modulieren. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Krebsentwicklung beteiligt sind, wodurch entzündungshemmende oder krebshemmende Wirkungen erzielt werden.

Wirkmechanismus

The mechanism by which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares core motifs with several derivatives reported in the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity / Target Reference
Target Compound Pyridazinone + Dihydroisoquinoline 6-(Thiophen-2-yl), 6,7-dimethoxy Not specified Hypothesized: Sigma-2 receptor/RT N/A
PB385 (Sigma-2 ligand) Hexanamine + Tetrahydronaphthalene Cyclohexylpiperazine, nitrobenzoxadiazole Not specified Sigma-2 receptor binding
NO1 (Sigma-2 ligand) Dihydroisoquinoline + Isoindoline 6,7-Dimethoxy, dimethylamino Not specified Sigma-2 receptor binding
Series 8 (HIV-1 RT inhibitor) Dihydroisoquinoline + Acetamide N-Phenylacetamide, 6,7-dimethoxy ~350–400 (est.) HIV-1 RT inhibition (IC₅₀: μM range)
Compound 2 () Pyridazinone + Morpholine 6-Morpholin-4-yl, 6,7-dimethoxy 414.5 Not specified
Compound 27 () Dihydroquinolinone + Thiophene Thiophene-2-carboximidamide, diethylaminoethyl ~400 (est.) Not specified

Key Observations :

  • Pyridazinone Core: Unlike pyrimidotriazinediones () or benzoxadiazoles (), pyridazinones may offer improved metabolic stability due to reduced ring strain .

Biologische Aktivität

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on pharmacological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazinone core with substituents that enhance its biological activity. The presence of a dihydroisoquinoline moiety and a thiophene ring contributes to its pharmacological profile.

Property Value
Molecular FormulaC17H19N3O4S
Molecular Weight357.41 g/mol
CAS Number206873-63-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Pyridazinone derivatives have shown significant antimicrobial properties against various pathogens. Studies suggest that modifications in the substituents can enhance their efficacy against bacteria and fungi .
  • Antiplatelet Effects : Compounds similar to this one have demonstrated antiplatelet activity by inhibiting thromboxane A2 (TXA2) synthesis, which is crucial in platelet aggregation . This mechanism suggests potential applications in cardiovascular diseases.
  • Anti-inflammatory Properties : Pyridazinones are known for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation . The compound may exhibit similar anti-inflammatory effects.
  • Orexin Receptor Antagonism : Preliminary studies indicate that this compound may act as an orexin receptor antagonist, suggesting potential applications in treating sleep disorders and metabolic syndromes .

Synthesis and Derivatives

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent functionalization with thiophene and isoquinoline moieties. The synthetic pathway can be outlined as follows:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline structure is synthesized using standard organic reactions.
  • Pyridazinone Ring Closure : The pyridazinone core is formed through cyclization reactions involving carbonyl precursors.
  • Final Functionalization : The thiophene group is introduced to enhance biological activity.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • A study on pyridazinones highlighted their broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory activities .
  • Another research focused on the antiplatelet properties of modified pyridazinones, demonstrating significant inhibition of platelet aggregation in vitro .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Coupling of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a pyridazinone precursor using reductive amination (e.g., NaBH(OAc)₃) in DMF or THF .
  • Step 2 : Thiophene-2-yl group introduction via Suzuki-Miyaura coupling with a boronic ester under Pd catalysis .
  • Critical Parameters :
  • Reaction temperature (60–80°C for coupling steps) and solvent choice (DMF for polar intermediates).
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >95% HPLC purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze chemical shifts for diagnostic peaks:
  • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and pyridazinone carbonyl (δ 165–170 ppm) .
  • Isoquinoline methoxy groups (δ 3.8–4.0 ppm, singlet) .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve dihedral angles between fused rings (e.g., pyridazinone and isoquinoline moieties) to confirm stereochemistry .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Methodological Answer :
  • Thiophene Ring : Susceptible to electrophilic substitution (e.g., halogenation) at the 5-position due to electron-rich nature .
  • Pyridazinone Carbonyl : Reacts with hydrazines to form hydrazones or with Grignard reagents for side-chain elongation .
  • Methoxy Groups : Participate in demethylation under acidic conditions (e.g., HBr/AcOH) to yield hydroxyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., NOS inhibition vs. off-target effects)?

  • Methodological Answer :
  • Assay Design : Use isoform-specific NOS assays (e.g., recombinant human iNOS, eNOS, nNOS) with radioactive L-arginine to quantify NO production .
  • Counter-Screens : Test against related enzymes (e.g., COX-2, CYP450 isoforms) to rule out off-target interactions.
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., 1400W for iNOS) and adjust for cell permeability using PAMPA assays .

Q. What strategies are effective for isolating stereoisomers or tautomeric forms of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/ethanol gradients to separate enantiomers .
  • Tautomer Stabilization : Employ low-temperature crystallography (e.g., 100 K) to trap dominant tautomers, validated by DFT calculations .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with homology models (e.g., α-helical GPCRs) and optimize ligand poses using MM-GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

Q. What experimental approaches address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Microsomal Stability Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify metabolic hotspots .
  • Proteolytic Stability Tests : Incubate with plasma esterases/CYP enzymes and monitor degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding rotational freedom of the thiophene moiety?

  • Resolution Strategy :
  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., coalescence of thiophene proton signals) .
  • Torsional Angle Analysis : Compare X-ray-derived dihedral angles (e.g., 57.84° between quinoline and benzene rings) with DFT-optimized geometries .

Q. Why do synthetic yields vary significantly between batches when using NaBH(OAc)₃ vs. other reductants?

  • Root Cause :
  • Reductant Selectivity : NaBH(OAc)₃ minimizes over-reduction of imine intermediates but is sensitive to moisture.
  • Mitigation : Pre-dry solvents (molecular sieves) and monitor reaction progress via TLC at 30-minute intervals .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYieldPurity (HPLC)Reference
6-Bromo-THIQBromination of THIQ with NBS72%98%
Thiophene-PDZSuzuki coupling with Pd(PPh₃)₄60–65%95%

Q. Table 2. Biological Activity Profiling

Assay TypeTargetIC₅₀ (µM)Selectivity Ratio (iNOS/eNOS)Reference
Radioactive NOSHuman iNOS0.128.3
Fluorescent ADMECYP3A4>50N/A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.